1-(2,5-dichlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole
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Overview
Description
1-(2,5-dichlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dichlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole typically involves the reaction of 2,5-dichlorobenzaldehyde with 3,4-dimethoxyphenylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting hydrazone intermediate is then cyclized to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-dichlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by the presence of electron-donating and electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
1-(2,5-dichlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1-(2,5-dichlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-dichlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole
- 1-(2,5-dichlorophenyl)-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole
- 1-(2,5-dichlorophenyl)-3,5-bis(3,5-dimethoxyphenyl)-1H-pyrazole
Uniqueness
1-(2,5-dichlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole is unique due to the specific positioning of the dichlorophenyl and dimethoxyphenyl groups, which influence its chemical reactivity and biological activity. The presence of both electron-donating and electron-withdrawing groups on the aromatic rings provides a balance that can be exploited in various chemical reactions and applications.
Properties
Molecular Formula |
C25H22Cl2N2O4 |
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Molecular Weight |
485.4 g/mol |
IUPAC Name |
1-(2,5-dichlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)pyrazole |
InChI |
InChI=1S/C25H22Cl2N2O4/c1-30-22-9-5-15(11-24(22)32-3)19-14-20(16-6-10-23(31-2)25(12-16)33-4)29(28-19)21-13-17(26)7-8-18(21)27/h5-14H,1-4H3 |
InChI Key |
XAAHIBJDYKKONF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NN2C3=C(C=CC(=C3)Cl)Cl)C4=CC(=C(C=C4)OC)OC)OC |
Origin of Product |
United States |
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